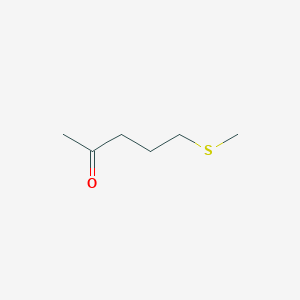
5-(Methylsulfanyl)pentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methylsulfanyl)pentan-2-one: is an organic compound characterized by the presence of a ketone group and a methylsulfanyl group attached to a pentane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylsulfanyl)pentan-2-one can be achieved through the alkylthiomethylation of butan-2-one with equimolar amounts of formaldehyde and sodium methanethiolate. This reaction results in the formation of 3-methyl-5-thiahexan-2-one. When a twofold excess of the reagents is used, the product is 2-methyl-1,5-bis(methylsulfanyl)-4-[(methylsulfanyl)methyl]pentan-3-one .
Industrial Production Methods: Industrial production of this compound involves the use of sulfidic spent caustic from gas processing plants, which contains sodium methanethiolate. The condensation of ketones with formaldehyde and sodium methanethiolate in an alkaline medium is a technologically advanced method for producing γ-ketosulfides .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Methylsulfanyl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted ketones depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Methylsulfanyl)pentan-2-one has several scientific research applications:
Biology: Investigated for its potential as a plant growth regulator and its role in biological processes.
Medicine: Explored for its potential use in pharmaceuticals, including the synthesis of new drugs.
Mécanisme D'action
The mechanism of action of 5-(Methylsulfanyl)pentan-2-one involves its interaction with molecular targets through its functional groups. The ketone group can participate in nucleophilic addition reactions, while the methylsulfanyl group can undergo oxidation or substitution reactions. These interactions can modulate various biochemical pathways and processes, making the compound useful in different applications .
Comparaison Avec Des Composés Similaires
- 3-Methyl-5-thiahexan-2-one
- 2-Methyl-1,5-bis(methylsulfanyl)-4-[(methylsulfanyl)methyl]pentan-3-one
- 5-Methylsulfanyl-pentan-2-one
Uniqueness: 5-(Methylsulfanyl)pentan-2-one is unique due to its specific structure, which combines a ketone group with a methylsulfanyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various synthetic and industrial applications .
Propriétés
Numéro CAS |
89534-22-5 |
|---|---|
Formule moléculaire |
C6H12OS |
Poids moléculaire |
132.23 g/mol |
Nom IUPAC |
5-methylsulfanylpentan-2-one |
InChI |
InChI=1S/C6H12OS/c1-6(7)4-3-5-8-2/h3-5H2,1-2H3 |
Clé InChI |
HCUNIMILPJJQES-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCCSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


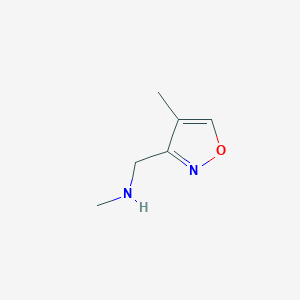
![5-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B13531068.png)


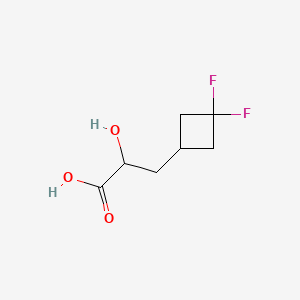

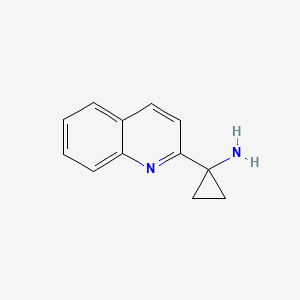
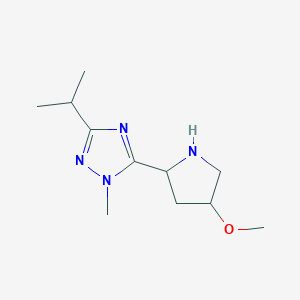

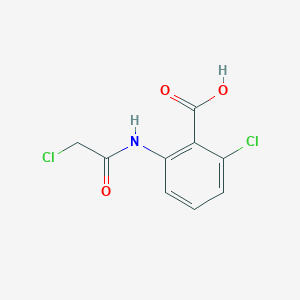


![5-Chloro-1-(8-azaspiro[4.5]decan-8-yl)pentan-1-one](/img/structure/B13531140.png)
![4-Amino-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide](/img/structure/B13531159.png)
